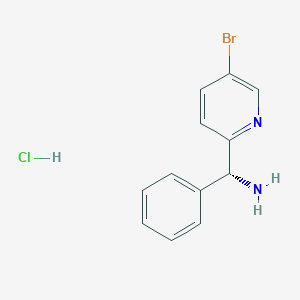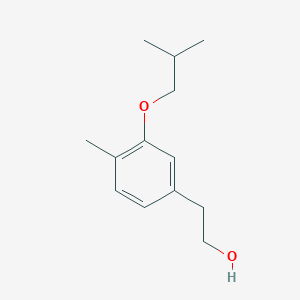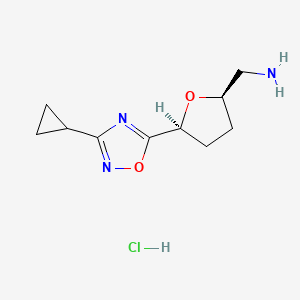![molecular formula C13H9Cl2N3O5S B12992942 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride is a complex organic compound that features a combination of chloro, nitrophenyl, ureido, and benzenesulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products
Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Reduction: Formation of 2-Chloro-4-[3-(4-aminophenyl)-ureido]benzenesulfonyl chloride.
Hydrolysis: Formation of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonic acid.
Scientific Research Applications
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The presence of the nitrophenyl and sulfonyl chloride groups enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the ureido and benzenesulfonyl chloride groups.
4-Chloro-3-nitrobenzenesulfonyl chloride: Similar sulfonyl chloride group but different substitution pattern on the aromatic ring.
Uniqueness
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .
Properties
Molecular Formula |
C13H9Cl2N3O5S |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-chloro-4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H9Cl2N3O5S/c14-11-7-9(3-6-12(11)24(15,22)23)17-13(19)16-8-1-4-10(5-2-8)18(20)21/h1-7H,(H2,16,17,19) |
InChI Key |
HSVJQQMKWXITCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12992874.png)

![4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride](/img/structure/B12992877.png)
![6-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992880.png)
![(R)-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B12992883.png)


![(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B12992921.png)


![(3AS,4S,6S,7aR)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12992936.png)
![N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
